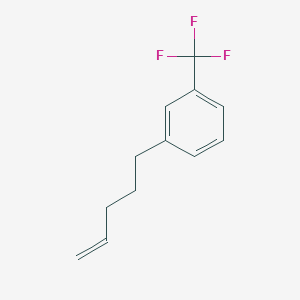
5-(3-Trifluoromethylphenyl)-1-pentene, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Trifluoromethylphenyl)-1-pentene, or 5-TFPP, is a versatile chemical compound that has a wide range of applications in both scientific research and industrial processes. It is a colorless liquid with a boiling point of 141°C and a melting point of -86°C. 5-TFPP has a strong aromatic odor and is soluble in common organic solvents such as benzene, chloroform, and ether. It is also slightly soluble in water.
Applications De Recherche Scientifique
5-TFPP is used in a wide range of scientific research applications. It is a useful reagent for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and polymers. In addition, it has been used as a catalyst in the synthesis of polymers, as a reactant in the synthesis of heterocyclic compounds, and as a starting material for the synthesis of various fluorinated compounds.
Mécanisme D'action
The mechanism of action of 5-TFPP is not fully understood. However, it is believed that the trifluoromethylphenyl group of the molecule is responsible for its reactivity. The trifluoromethylphenyl group is highly electron-withdrawing, which increases the electron-deficient character of the molecule and makes it more reactive towards electrophilic reagents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-TFPP are not well understood. However, due to its structural similarity to other compounds with known pharmacological properties, it is believed to be potentially toxic. Therefore, it is important to take appropriate safety precautions when handling 5-TFPP.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-TFPP is its high reactivity, which makes it a useful reagent for the synthesis of various organic compounds. However, its reactivity can also be a disadvantage, as it can lead to unwanted side reactions. In addition, it is important to take safety precautions when handling 5-TFPP, as it is potentially toxic.
Orientations Futures
There are numerous possible future directions in which research involving 5-TFPP could be conducted. These include further studies into its mechanism of action and biochemical and physiological effects, as well as the development of new synthetic methods and applications. Additionally, studies into the environmental fate and toxicity of 5-TFPP could be conducted, as well as research into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 5-TFPP is typically achieved through a two-step process. The first step is the reaction of 3-trifluoromethylphenol with pentene in the presence of a strong acid catalyst. This reaction results in the formation of a trifluoromethylphenyl-pentene intermediate, which is then reacted with an alkyl halide in the presence of a base catalyst to form 5-TFPP.
Propriétés
IUPAC Name |
1-pent-4-enyl-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3/c1-2-3-4-6-10-7-5-8-11(9-10)12(13,14)15/h2,5,7-9H,1,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKDHJOWCCGGEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Trifluoromethylphenyl)-1-pentene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

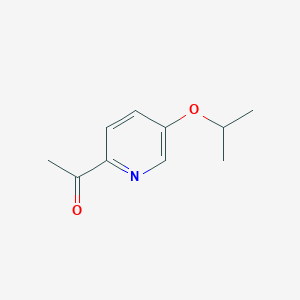
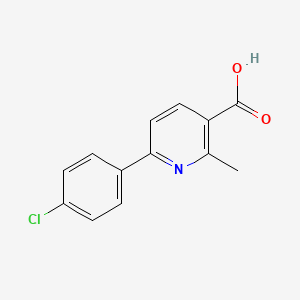
![[2-Phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol](/img/structure/B6325309.png)
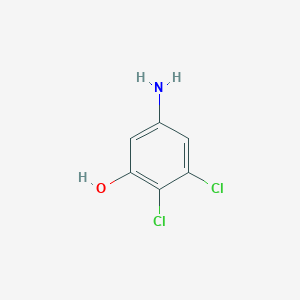

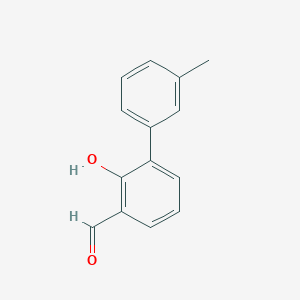


![2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6325365.png)

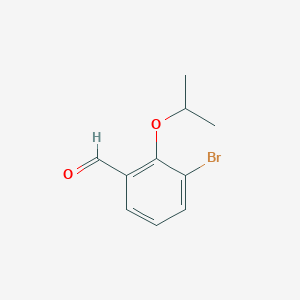
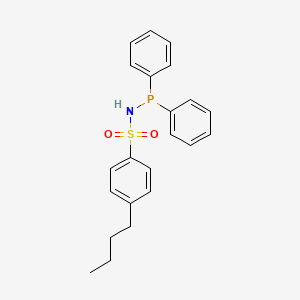
![4-Methoxy-alpha-[[(octylsulfonyl)oxy]imino]benzeneacetonitrile](/img/structure/B6325389.png)
